(-)-p-Bromotetramisole oxalate
Overview
Description
L-p-Bromotetramisole Oxalate is a synthetic compound known for its potent inhibitory effects on alkaline phosphatase enzymes. It is a derivative of Tetramisole, an anthelmintic drug traditionally used to treat parasitic worm infections in animals. The compound has a molecular formula of C11H11BrN2S•C2H2O4 and a molecular weight of 373.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-p-Bromotetramisole Oxalate involves the bromination of Tetramisole, followed by the formation of the oxalate salt. The reaction typically requires the use of bromine as a brominating agent and an appropriate solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the Tetramisole molecule .
Industrial Production Methods
Industrial production of L-p-Bromotetramisole Oxalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is then crystallized and purified to obtain the desired oxalate salt form .
Chemical Reactions Analysis
Types of Reactions
L-p-Bromotetramisole Oxalate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can lead to the formation of brominated oxides .
Scientific Research Applications
L-p-Bromotetramisole Oxalate has a wide range of applications in scientific research:
Mechanism of Action
L-p-Bromotetramisole Oxalate exerts its effects by inhibiting the activity of alkaline phosphatase enzymes. It binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition is achieved through the interaction of the bromine atom with specific amino acid residues in the enzyme’s active site . The compound also inhibits protein tyrosine phosphatases, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetramisole: The parent compound from which L-p-Bromotetramisole Oxalate is derived.
Levamisole: Another derivative of Tetramisole, used as an immunomodulatory agent.
Orthovanadate: A vanadium compound with similar inhibitory effects on alkaline phosphatases.
Uniqueness
L-p-Bromotetramisole Oxalate is unique due to its potent and non-specific inhibition of alkaline phosphatase enzymes. Unlike its parent compound Tetramisole, which is mainly used for its anthelmintic properties, L-p-Bromotetramisole Oxalate is primarily utilized in research settings for its enzymatic inhibition capabilities .
Properties
IUPAC Name |
6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBIBHDIQCNIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977850 | |
Record name | (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62284-79-1 | |
Record name | (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062284791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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